Thiazol-4-amine
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Description
Thiazol-4-amine is a chemical compound that serves as a versatile functional unit in the synthesis of various heterocyclic compounds. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an amino group attached to the fourth position. This structure is a key intermediate in the synthesis of a wide range of derivatives with potential therapeutic applications.
Synthesis Analysis
The synthesis of thiazol-4-amine derivatives can be achieved through various methods. One approach involves the use of 4-thiazolidinones as key intermediates, which can react with different nucleophiles to yield 2-arylimino-5-arylidene-4-thiazolidinones derivatives. These intermediates can further undergo reactions to form enamines and fused pyrimidine derivatives, depending on the reaction conditions . Another method is a one-pot, four-component reaction that combines 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides to synthesize novel imidazo[2,1-b]thiazol-5-amine derivatives . Additionally, a one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives has been developed, avoiding toxic additives and utilizing a reaction between thiosemicarbazide and carboxylic acid .
Molecular Structure Analysis
The molecular structure of thiazol-4-amine derivatives can exhibit dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has shown that there are multiple isomeric structures possible for these compounds, with some exhibiting electron-donating properties . X-ray crystallography has been employed to elucidate the structures of these derivatives, confirming the proposed structures and determining Z/E isomerism configurations .
Chemical Reactions Analysis
Thiazol-4-amine derivatives participate in various chemical reactions. For instance, the nucleophilic reactivity of 4-(pyren-1-yl)thiazol-2-amine with electrophiles like dinitrobenzofuroxan has been studied, revealing insights into the kinetics of these reactions . The synthesis of 2-thiazolines from thiazolidines via Ru-catalyzed oxidation demonstrates the chemoselectivity and regioselectivity of these reactions . Additionally, cocrystallization of 4-methylbenzo[d]thiazol-2-amine with organic acids has led to the formation of various adducts, highlighting the role of classical hydrogen bonds and noncovalent interactions in the construction of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazol-4-amine derivatives are influenced by their molecular structure. Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses have provided quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. These studies have revealed the strength of N–H⋯N hydrogen bonds and the significance of other noncovalent interactions in stabilizing crystal structures . The synthesis of 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids has demonstrated the antidiabetic potential of these compounds through enzyme inhibition, with structure-activity relationship (SAR) analysis indicating the importance of substituent nature and position . Lastly, the synthesis and reactions of 2-amino-4-substituted-1,3-thiazoles have been extensively reviewed, showcasing the reactivity of the amino group and the thiazole ring for the creation of biologically active compounds .
Scientific Research Applications
Corrosion Inhibition : Thiazoles, including thiazol-4-amine derivatives, have been found effective as corrosion inhibitors for metals. For instance, Farahati et al. (2019) synthesized thiazoles as corrosion inhibitors for copper in acidic solutions, demonstrating approximately 90% inhibition efficiency at optimum concentrations (Farahati et al., 2019).
Quantum Chemical Analysis : Bhatia et al. (2013) explored the dynamic tautomerism and divalent N(I) character in N‐(pyridin‐2‐yl)thiazol‐2‐amine, a compound structurally related to thiazol-4-amine, revealing insights into its electron distribution and reactivity (Bhatia, Malkhede, & Bharatam, 2013).
Antimicrobial Activity : Thiazole derivatives, including those related to thiazol-4-amine, have been investigated for their antimicrobial properties. Serban et al. (2018) highlighted the antimicrobial properties exhibited by 2-amino-1,3,4-thiadiazole derivatives, which are structurally related to thiazol-4-amine (Serban, Stanasel, Şerban, & Bota, 2018).
Synthesis of Aminothiazole Derivatives : Adeel et al. (2017) reported the synthesis of aminothiazole organic compounds, including structures similar to thiazol-4-amine, focusing on their diverse biological applications (Adeel, Braga, Tahir, Haq, Khalid, & Halim, 2017).
Synthesis of Thiazole-Based Compounds for Drug Discovery : Colella et al. (2018) developed a synthetic protocol for thiazoles, useful in drug discovery programs, showcasing the versatility of thiazol-4-amine and its derivatives in medicinal chemistry (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).
Cancer Research : Abdallah et al. (2021) synthesized novel thiazole derivatives using 4-phenylthiazol-2-amine and evaluated them as potential anticancer agents (Abdallah, Mohareb, Helal, & Mofeed, 2021).
Materials Science : Lu and Xia (2016) developed a novel half-cut cruciform molecule based on a thiazole derivative, exhibiting potential for use as a security ink (Lu & Xia, 2016).
properties
IUPAC Name |
1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h1-2H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHLHCCVDMOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554270 |
Source
|
Record name | 1,3-Thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-4-amine | |
CAS RN |
17720-99-9 |
Source
|
Record name | 4-Thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17720-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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